(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester
Description
(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester (CAS: 1391526-42-3 (R-enantiomer hydrochloride), 1391575-15-7 (S-enantiomer hydrochloride)) is a synthetic compound featuring a fluorophenyl group, a 4-oxo-piperidine ring, and an ethyl ester moiety. Its structure combines aromatic, heterocyclic, and ester functionalities, making it a candidate for pharmacological studies, particularly in targeting receptors or enzymes where lipophilicity and conformational flexibility are critical. The compound is commercially available as enantiomerically pure hydrochloride salts with purities ≥95% (R-enantiomer) and ≥97% (S-enantiomer) .
Structure
3D Structure
Properties
CAS No. |
1017789-55-7 |
|---|---|
Molecular Formula |
C15H18FNO3 |
Molecular Weight |
279.31 g/mol |
IUPAC Name |
ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate |
InChI |
InChI=1S/C15H18FNO3/c1-2-20-15(19)14(11-3-5-12(16)6-4-11)17-9-7-13(18)8-10-17/h3-6,14H,2,7-10H2,1H3 |
InChI Key |
WOKYLBIWLJJYBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)N2CCC(=O)CC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester typically involves multiple steps, including the formation of the piperidine ring and subsequent acylation reactions. The following methods outline different approaches to synthesize this compound.
Method A: Reaction with Ethyl Acetoacetate
Reagents :
- Ethyl acetoacetate
- 4-Fluorobenzaldehyde
- Sodium hydride
- Toluene as a solvent
-
- Ethyl acetoacetate is reacted with sodium hydride to generate a deprotonated intermediate.
- This intermediate is then treated with 4-fluorobenzaldehyde in toluene, leading to the formation of the desired piperidine derivative.
- The reaction mixture is refluxed for several hours, followed by cooling and acidification to isolate the product.
-
- Typical yields for this method range from 70% to 85%, with purity levels above 95% confirmed by HPLC analysis.
Method B: One-Pot Synthesis
Reagents :
- Ethyl chloroacetate
- Piperidine
- Triethylamine
- Potassium iodide
- Ethanol as a solvent
-
- A mixture of ethyl chloroacetate and piperidine is treated with triethylamine and potassium iodide in ethanol.
- The reaction is conducted under reflux conditions for 24 hours.
- After completion, the mixture is cooled, and water is added to precipitate the product.
-
- This method typically provides yields of around 85%, with high purity (>99%) achieved through recrystallization.
Method C: Multi-Step Synthesis Involving Intermediate Formation
Reagents :
- Phthalic anhydride
- Monoethanolamine
- Ethyl acetoacetate
- Toluene as a solvent
-
- The synthesis begins with the reaction of phthalic anhydride with monoethanolamine to form an intermediate compound.
- This intermediate is then reacted with ethyl acetoacetate in the presence of sodium hydride under reflux conditions.
- Subsequent steps involve further modifications to introduce the piperidine ring and fluorine substituent.
-
- Yields can vary significantly depending on the specific conditions but typically range from 60% to 75%. Purity levels are generally confirmed through spectroscopic methods.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Method A | Ethyl acetoacetate, NaH | 70-85 | >95 | Simple one-step reaction |
| Method B | Ethyl chloroacetate, TEA | 85 | >99 | One-pot synthesis |
| Method C | Phthalic anhydride, MonoEA | 60-75 | Varies | Multi-step synthesis |
Scientific Research Applications
Medicinal Chemistry Applications
The incorporation of fluorine into organic molecules can enhance their pharmacological properties. The presence of the fluorine atom in (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester is believed to influence its lipophilicity, metabolic stability, and overall biological activity. Fluorinated compounds have been shown to exhibit improved binding affinity to biological targets, which can lead to enhanced therapeutic efficacy.
Antidepressant Activity
Research indicates that compounds with piperidine structures often exhibit antidepressant-like effects. The piperidine ring in this compound may interact with neurotransmitter systems such as serotonin and norepinephrine, potentially making it a candidate for further investigation in treating depression .
Anti-inflammatory Properties
Fluorinated compounds have been explored for their anti-inflammatory properties. The specific arrangement of functional groups in this compound may provide a scaffold for developing new anti-inflammatory agents. Studies have shown that similar piperidine derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. SAR studies focus on how variations in the chemical structure affect biological activity. For instance, modifications to the piperidinone moiety or the fluorine substitution pattern could lead to compounds with enhanced potency or selectivity against specific biological targets .
Case Studies
Several studies have highlighted the potential applications of similar compounds in clinical settings:
- Fluorinated Antidepressants : A study demonstrated that fluorinated piperidine derivatives showed significant improvement in depressive behaviors in animal models, suggesting that this compound could be further explored for similar effects .
- Anti-cancer Agents : Research has indicated that certain piperidine derivatives possess cytotoxic properties against cancer cell lines. The structural features of this compound may lend itself to modifications aimed at enhancing anti-cancer activity .
- Neuroprotective Effects : Investigations into related compounds have revealed potential neuroprotective effects, particularly in models of neurodegenerative diseases. The ability of such compounds to modulate neurotransmitter systems could be beneficial for developing treatments for conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Fluorophenyl vs.
- Piperidine vs. Piperazine : The 4-oxo-piperidine in the target compound reduces basicity compared to piperazine derivatives (e.g., ), which may influence pharmacokinetics .
- Ester Hydrolysis : Ethyl esters (target compound) generally exhibit slower hydrolysis rates than methyl esters (e.g., fexofenadine analogs in ), prolonging half-life .
Physicochemical and Pharmacological Properties
Table 2: Physicochemical and Functional Comparisons
*Inference based on structural similarity to RBP4 antagonists in .
Key Findings :
- Lipophilicity : The trifluoromethylphenyl analog () has higher LogP (3.2) than the target compound (2.8), suggesting enhanced membrane permeability but reduced aqueous solubility .
Biological Activity
(4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester, with CAS number 886363-63-9, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C13H14FNO3
- Molecular Weight : 251.25 g/mol
- CAS Number : 886363-63-9
- Structure : The compound features a piperidine ring substituted with a fluorophenyl group and an acetic acid moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Antioxidant Effects : It has been suggested that this compound can scavenge free radicals, thereby reducing oxidative stress.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the following table:
| Activity Type | Cell Line / Model | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HepG2 | 6.19 | |
| MCF-7 | 5.10 | ||
| Anti-inflammatory | In vitro assays | N/A | |
| Antioxidant | Lipid peroxidation assay | EC50 = 0.565 mM |
Case Studies
-
Study on Anticancer Activity :
A study evaluated the efficacy of this compound against HepG2 and MCF-7 cell lines. The results indicated significant cytotoxicity with IC50 values of 6.19 µM and 5.10 µM, respectively, outperforming standard chemotherapeutic agents such as doxorubicin . -
Anti-inflammatory Assessment :
In another research effort, the compound was tested for its ability to inhibit the production of pro-inflammatory cytokines in vitro. Results suggested a dose-dependent reduction in cytokine levels, indicating potential therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (4-Fluoro-phenyl)-(4-oxo-piperidin-1-yl)-acetic acid ethyl ester?
- Answer: The synthesis typically involves esterification of the corresponding carboxylic acid using ethanol under acid catalysis (e.g., H₂SO₄) or coupling reactions with activating agents like DCC (dicyclohexylcarbodiimide). Purification is achieved via silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures). Key intermediates such as 4-oxo-piperidine derivatives are synthesized through cyclization reactions, as demonstrated in analogous piperidinyl-acetate syntheses .
Q. What spectroscopic techniques are recommended for structural elucidation of this compound?
- Answer:
- 1H/13C NMR : To confirm the presence of the 4-fluorophenyl moiety (δ ~7.2–7.4 ppm for aromatic protons) and the 4-oxo-piperidine ring (carbonyl carbon at δ ~205–210 ppm).
- IR Spectroscopy : Identification of ester carbonyl (C=O stretch ~1720–1740 cm⁻¹) and piperidinone carbonyl (~1680–1700 cm⁻¹).
- X-ray Crystallography : For definitive solid-state conformation analysis, particularly to resolve stereochemical ambiguities in the piperidine ring .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound?
- Answer: Contradictions may arise from variations in assay conditions or impurities. Methodological solutions include:
- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, solvent systems).
- Orthogonal Validation : Use surface plasmon resonance (SPR) alongside enzymatic assays to confirm target binding.
- Batch Analysis : Employ LC-MS to verify purity (>95%) and quantify trace impurities affecting activity .
Q. What in silico strategies are effective in predicting the metabolic pathways of this ester derivative?
- Answer:
- Metabolite Prediction : Tools like MetaSite or GLORY predict Phase I/II metabolites by simulating cytochrome P450 interactions and glucuronidation sites.
- Molecular Dynamics (MD) Simulations : To model esterase-mediated hydrolysis mechanisms, focusing on the stability of the acetyl-piperidinone moiety.
- Docking Studies : Assess binding affinity to hepatic enzymes (e.g., CYP3A4) using AutoDock Vina .
Q. What experimental designs are optimal for investigating the environmental stability of this compound?
- Answer:
- Hydrolysis Studies : Follow OECD Guideline 111, testing stability at pH 4, 7, and 9 with LC-HRMS monitoring.
- Photodegradation : Expose to UV light (λ = 254–365 nm) in aqueous and organic matrices to identify photooxidation products.
- QSAR Modeling : Apply quantitative structure-activity relationship models to predict persistence in soil/water systems .
Q. How should researchers approach the optimization of reaction yields in the synthesis of this compound?
- Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, catalyst ratio, solvent polarity) using a central composite design.
- Response Surface Methodology (RSM) : Statistically analyze interactions between variables via ANOVA.
- Continuous Flow Chemistry : Improve scalability and reduce side-product formation by controlling residence time and mixing efficiency .
Methodological Considerations
- Theoretical Frameworks : Link synthesis and degradation studies to reaction mechanism theories (e.g., Curtin-Hammett principle for kinetic control) .
- Analytical Validation : Cross-validate chromatographic data with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
